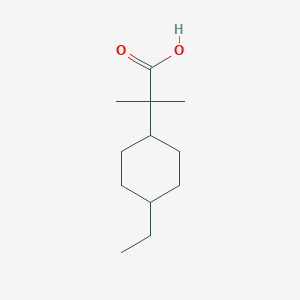
2-(4-Ethylcyclohexyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylcyclohexyl)-2-methylpropanoic acid is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and a methylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)-2-methylpropanoic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the Friedel-Crafts alkylation of cyclohexane with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-ethylcyclohexane. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide, followed by carbonation with carbon dioxide to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides or bromides.
Applications De Recherche Scientifique
2-(4-Ethylcyclohexyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylcyclohexyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
- 2-(4-Methylcyclohexyl)-2-methylpropanoic acid
- 2-(4-Ethylcyclohexyl)-2-ethylpropanoic acid
- 2-(4-Propylcyclohexyl)-2-methylpropanoic acid
Comparison: 2-(4-Ethylcyclohexyl)-2-methylpropanoic acid is unique due to the presence of both an ethyl group on the cyclohexane ring and a methylpropanoic acid moiety This combination of substituents imparts distinct chemical and physical properties, such as solubility and reactivity, which may differ from those of similar compounds
Propriétés
Formule moléculaire |
C12H22O2 |
|---|---|
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
2-(4-ethylcyclohexyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H22O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) |
Clé InChI |
GVOVHLANEPEZNO-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





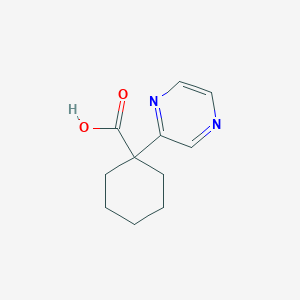
![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride](/img/structure/B13608106.png)

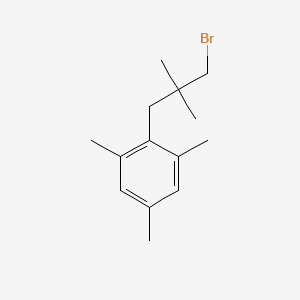
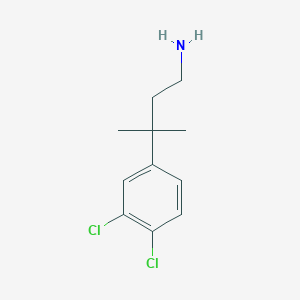
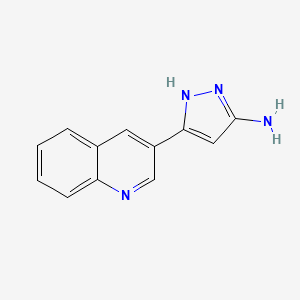
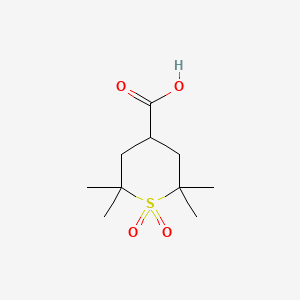

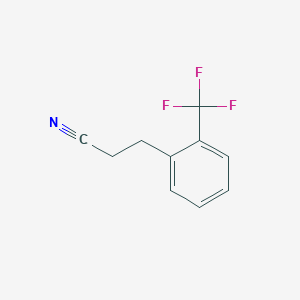
![4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13608154.png)
![1-[(2-Bromo-6-fluorophenyl)methyl]piperazine](/img/structure/B13608168.png)
